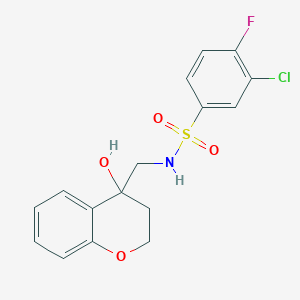

3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO4S and its molecular weight is 371.81. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Properties and Radical Scavenging Chromones, a class closely related to the core structure of 3-chloro-4-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide, are recognized for their remarkable antioxidant properties. These compounds neutralize active oxygen species and disrupt free radical processes, which can delay or inhibit cellular impairment leading to various diseases. The efficacy of chromones in radical scavenging is attributed to their molecular features, such as the double bond, a carbonyl group, and specific hydroxyl group placements, which are crucial for their activity. This finding suggests potential applications in developing therapeutic agents targeting oxidative stress-related conditions (Yadav et al., 2014).

Environmental Fate and Behavior The environmental behavior of related compounds, such as chlorobenzenes, provides insights into the potential environmental impact and remediation strategies of this compound. Chlorobenzenes, sharing structural similarities, demonstrate how such compounds might persist in various environmental matrices, including soil and water. Understanding the fate processes and potential remediation strategies for these related compounds can inform environmental safety assessments and the development of strategies to mitigate any adverse environmental impacts of similar chemical entities (Brahushi et al., 2017).

Chemical Synthesis and Medicinal Chemistry The synthesis and functionalization of complex organic molecules like this compound play a crucial role in medicinal chemistry. For instance, the practical synthesis of related fluorinated biphenyl compounds underscores the importance of developing efficient, scalable synthetic routes for such molecules. These synthetic methodologies not only facilitate the production of key intermediates for pharmaceuticals but also contribute to the broader field of organic synthesis, offering insights into more environmentally benign and cost-effective processes (Qiu et al., 2009).

Fluoroalkylation in Green Chemistry The evolution of fluoroalkylation reactions, especially in aqueous media, represents a significant advancement in green chemistry, aligning with the environmental and health safety profiles desired for chemical processes. The incorporation of fluorinated groups into organic compounds enhances their physical, chemical, and biological properties, crucial for pharmaceuticals and functional materials. Aqueous fluoroalkylation methods, including those relevant to the synthesis and modification of compounds like this compound, underscore the shift towards more sustainable and less toxic chemical syntheses (Song et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

3-chloro-4-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFNO4S/c17-13-9-11(5-6-14(13)18)24(21,22)19-10-16(20)7-8-23-15-4-2-1-3-12(15)16/h1-6,9,19-20H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCKPRFSOXJBGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2519460.png)

![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)

![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)

![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)

![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)